Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC17730629
Molecular Formula: C9H12N2O3S
Molecular Weight: 228.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2O3S |
|---|---|
| Molecular Weight | 228.27 g/mol |
| IUPAC Name | methyl 2-(ethylsulfonimidoyl)pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H12N2O3S/c1-3-15(10,13)8-7(9(12)14-2)5-4-6-11-8/h4-6,10H,3H2,1-2H3 |
| Standard InChI Key | HOZZLDNMDXVBIB-UHFFFAOYSA-N |
| Canonical SMILES | CCS(=N)(=O)C1=C(C=CC=N1)C(=O)OC |
Introduction
Chemical Identity
| Property | Value |
|---|---|
| IUPAC Name | Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate |
| CAS Number | 2060034-12-8 |
| Molecular Formula | |
| Molecular Weight | 228.27 g/mol |
| Structure | Pyridine ring with ethyl-imino and oxo-sulfur substituents |
This compound's structure includes a pyridine core substituted at the 3-position with a carboxylic acid ester group and at the 2-position with an ethyl-imino-oxo-lambda6-sulfur moiety. The presence of these functional groups suggests potential reactivity in both nucleophilic and electrophilic reactions.
Synthesis and Structural Characterization
The synthesis of Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate likely involves multi-step organic reactions, including:
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Functionalization of a pyridine ring.
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Introduction of sulfur-containing groups through thiolation or sulfonation.
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Esterification to attach the methyl group on the carboxylic acid.
Characterization techniques typically employed for similar compounds include:
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NMR Spectroscopy (1H and 13C): To identify functional groups and confirm molecular structure.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To detect specific bonds like C=O (ester) and C=N (imino).
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X-ray Crystallography: For detailed structural elucidation.
Potential Applications
Although specific applications for this compound are not explicitly documented, its structural features suggest potential uses in:
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Pharmaceutical Research:
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Compounds containing pyridine rings and sulfur groups are often explored for antimicrobial or anticancer properties.
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The imino functionality could be involved in enzyme inhibition or receptor binding.
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Material Science:
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The sulfur-containing moiety might contribute to unique electronic or optical properties, making it a candidate for material applications.
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Chemical Intermediates:
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Its reactive functional groups make it suitable as an intermediate in synthesizing more complex molecules.
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Biological Activity
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